molecular formula C9H5NO B1273721 1-Benzofuran-5-carbonitrile CAS No. 79002-39-4

1-Benzofuran-5-carbonitrile

Cat. No. B1273721
CAS RN: 79002-39-4
M. Wt: 143.14 g/mol
InChI Key: SXFQAFFSEZRQCJ-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carbonitrile is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carbonitrile group attached to the fifth position of the benzofuran ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their presence in various bioactive natural products and pharmaceutical drugs. An innovative approach to constructing benzofuran scaffolds involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which results in benzofuran-3(2H)-one scaffolds with a quaternary center . Another method includes the palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols, which yields benzo[b]furo[3,4-d]furan-1-ones . These methods highlight the advancements in the synthesis of complex benzofuran structures with potential for diversification in combinatorial synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, which also revealed an intramolecular hydrogen bond . Similarly, the structure of 1-(1-benzofuran-2-yl)-2-chloroethanone was determined, showing that the benzofuran ring system and the carbonyl group are coplanar, with the carbonyl group in a syn position relative to the oxygen atom of the benzofuran ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, expanding their utility in organic synthesis. Cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied, leading to the construction of different ring sizes and types, including fused or spiro structures . These reactions, along with ring-opening and 1,4-addition reactions, demonstrate the versatility of benzofuran derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the crystal packing of 1-(1-benzofuran-2-yl)-2-chloroethanone is governed by C–H⋯O contacts and π–π interactions, which can affect the compound's melting point, solubility, and stability . The presence of functional groups such as the cyano group in 1-benzofuran-5-carbonitrile can also impact its reactivity and interaction with other molecules, which is important for its potential applications in pharmaceuticals and materials science.

Safety And Hazards

1-Benzofuran-5-carbonitrile is considered hazardous. It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Safety precautions include avoiding contact with skin and eyes, wearing protective gloves and safety glasses, and ensuring adequate ventilation .

Future Directions

Benzofuran and its derivatives, including 1-Benzofuran-5-carbonitrile, are gaining attention in the field of drug discovery due to their wide array of biological activities . They are being actively explored worldwide as potential natural drug lead compounds . Future research in this area is expected to focus on the development of new therapeutic agents, particularly antimicrobial agents .

properties

IUPAC Name

1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQAFFSEZRQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383570
Record name 1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-carbonitrile

CAS RN

79002-39-4
Record name 1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Saitoh, J Kunitomo, E Kimura… - Journal of medicinal …, 2009 - ACS Publications
Glycogen synthase kinase 3β (GSK-3β) inhibition is expected to be a promising therapeutic approach for treating Alzheimer’s disease. Previously we reported a series of 1,3,4-…
Number of citations: 134 pubs.acs.org
AS Prashad, D Wang, J Subrath, B Wu, M Lin… - Bioorganic & medicinal …, 2009 - Elsevier
… The stannane was prepared by a two-step sequence involving DIBAL-H reduction of 1-benzofuran-5-carbonitrile to give the corresponding aldehyde which upon treatment with nBuLi/N-…
Number of citations: 20 www.sciencedirect.com
S Montalvão, TO Leino, PS Kiuru… - Archiv der …, 2016 - Wiley Online Library
… benzofuran analog N-(benzofuran-5-ylmethyl)-1H-pyrrole-2-carboxamide 18 was synthesized similarly as the benzimidazole derivative 12a but starting from 1-benzofuran-5-carbonitrile …
Number of citations: 20 onlinelibrary.wiley.com
P Anil, A Chatterjee, S Vijaya Laxmi - Russian Journal of Organic …, 2019 - Springer
A mild and efficient procedure has been developed for the synthesis of 3-amino-1-benzofurans by intramolecular cyclization of the corresponding N,N-disubstituted phenoxyacetamides …
Number of citations: 2 link.springer.com

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